This compound falls under the category of cyclohexane carboxylic acids, which are a subset of carboxylic acids featuring a cyclohexane ring. It is classified as a chiral compound due to the presence of stereocenters at the 1 and 3 positions of the cyclohexane ring. The IUPAC name reflects its structural features, including the specific configuration at these stereocenters.
The synthesis of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be approached through several methods, typically involving multi-step organic reactions.
The molecular structure of (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can be represented by its chemical formula and stereochemistry:
The compound's structure can be depicted using various notations:
C1CCCCC1(C(=O)O)C(=O)C(C2=CC=CC=C2I)C
This notation indicates the connectivity and functional groups present in the molecule.
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid can participate in several chemical reactions:
The mechanism of action for (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid primarily involves its interaction with biological targets:
This compound may interact with specific enzymes or receptors in biological systems due to its structural features, particularly through hydrogen bonding and hydrophobic interactions facilitated by the cyclohexane ring and the phenyl group.
Research indicates that compounds with similar structures may exhibit significant bioavailability and metabolic stability, making them suitable candidates for drug development.
(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid has several significant applications:
CAS No.:
CAS No.:
CAS No.: 84962-75-4
CAS No.: 270928-69-3
CAS No.: 4461-52-3